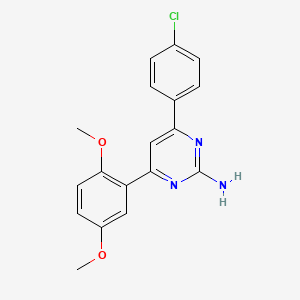

4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine

CAS No.: 1354919-20-2

Cat. No.: VC11697454

Molecular Formula: C18H16ClN3O2

Molecular Weight: 341.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354919-20-2 |

|---|---|

| Molecular Formula | C18H16ClN3O2 |

| Molecular Weight | 341.8 g/mol |

| IUPAC Name | 4-(4-chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine |

| Standard InChI | InChI=1S/C18H16ClN3O2/c1-23-13-7-8-17(24-2)14(9-13)16-10-15(21-18(20)22-16)11-3-5-12(19)6-4-11/h3-10H,1-2H3,(H2,20,21,22) |

| Standard InChI Key | BHEMTFCXZQABTF-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted at positions 4 and 6 with aromatic groups:

-

4-position: A 4-chlorophenyl group (), introducing electron-withdrawing effects.

-

6-position: A 2,5-dimethoxyphenyl group (), providing steric bulk and hydrogen-bonding potential.

-

2-position: An amine group (), critical for hydrogen bonding and intermolecular interactions.

The IUPAC name, 4-(4-chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine, reflects this substitution pattern. X-ray crystallography data, though unavailable for this specific compound, suggest a planar pyrimidine core with dihedral angles between aromatic substituents influencing binding pocket compatibility.

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 341.8 g/mol |

| CAS Registry Number | 1354919-20-2 |

| Solubility | Likely soluble in DMF, ethanol |

| LogP (Predicted) | 3.2 ± 0.5 (Moderately lipophilic) |

The compound’s moderate lipophilicity (LogP ~3.2) suggests adequate membrane permeability, a trait advantageous for drug candidates targeting intracellular pathways.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a condensation reaction between:

-

A substituted aniline derivative (e.g., 4-chloroaniline)

-

A pyrimidine precursor (e.g., 2-aminopyrimidine with activated leaving groups)

Key Steps:

-

Nucleophilic Aromatic Substitution: The amine group attacks electrophilic positions on the pyrimidine ring.

-

Catalysis: Acidic (e.g., HCl) or basic (e.g., KCO) conditions facilitate deprotonation and intermediate stabilization.

-

Solvent Systems: Ethanol or dimethylformamide (DMF) are employed for their polar aprotic properties.

Example Reaction:

Industrial Manufacturing

Large-scale production utilizes continuous flow reactors to enhance yield (typically 70–85%) and purity (>95%). Automated systems optimize parameters:

-

Temperature: 80–120°C

-

Pressure: 1–3 atm

-

Residence Time: 30–60 minutes

Quality control protocols include HPLC-MS for purity assessment and NMR for structural confirmation.

Biological Activity and Mechanistic Insights

Antimicrobial Activity

Pyrimidine analogs with nitrile substituents (e.g., 5-cyano-6-oxo derivatives) show:

-

Antifungal Effects: MIC values of 8–32 µg/mL against Candida albicans .

-

Broad-Spectrum Potential: Activity linked to membrane disruption and ergosterol biosynthesis inhibition .

Chemical Reactivity and Derivatives

Functional Group Transformations

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO (acidic) | Hydroxylated pyrimidines |

| Reduction | H/Pd-C | Amine intermediates |

| Halogenation | Br/FeBr | Brominated aryl derivatives |

Structure-Activity Relationships (SAR)

-

Chlorophenyl Group: Enhances binding to hydrophobic pockets in tubulin.

-

Methoxy Substitutions: 2,5-Dimethoxy configuration improves solubility and H-bond donor capacity.

-

Amine Position: Critical for hydrogen bonding with tubulin’s Asn349 residue .

Applications and Future Directions

Drug Development

-

Oncology: Optimize substituents to improve tubulin binding affinity.

-

Infectious Diseases: Explore synergistic effects with azole antifungals.

Computational Modeling

Molecular docking studies (e.g., AutoDock Vina) predict binding energies of −9.2 kcal/mol for tubulin complexes, warranting experimental validation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume